3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate
Description
Chemical Structure and Synthesis 3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate (CAS: 23044-19-1) is a carbamate derivative featuring a pyrrolidine core substituted with a 2-methoxyphenoxy group, a propyl linker, and a phenylcarbamate moiety. Its fumarate salt form enhances solubility and stability for pharmaceutical applications . The synthesis typically involves multi-step reactions, including:
Formation of the pyrrolidine intermediate with 2-methoxyphenoxy substitution.
Propyl chain elongation via alkylation.
Carbamate formation using phenyl isocyanate.
Salt formation with fumaric acid .
Biological Activity Carbamates are widely studied for enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation.
Properties
Molecular Formula |
C25H30N2O8 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-phenylcarbamate |
InChI |
InChI=1S/C21H26N2O4.C4H4O4/c1-25-19-10-5-6-11-20(19)27-18-12-14-23(16-18)13-7-15-26-21(24)22-17-8-3-2-4-9-17;5-3(6)1-2-4(7)8/h2-6,8-11,18H,7,12-16H2,1H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GIWXEEVDZBYFSA-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCOC(=O)NC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCOC(=O)NC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenylcarbamate group and the methoxyphenoxy substituent. The final step involves the formation of the fumarate salt.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors under acidic or basic conditions.
Phenylcarbamate Group Introduction: This step involves the reaction of the pyrrolidine derivative with phenyl isocyanate in the presence of a suitable catalyst.
Methoxyphenoxy Substituent Addition: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions.
Fumarate Salt Formation: The final step involves the reaction of the compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Carbamates with Pyrrolidine/Piperidine Cores
The table below highlights key differences in structure and bioactivity:
| Compound Name | Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate; oxalic acid | N-methylcarbamate, oxalic acid salt | Enzyme inhibition (theoretical) | Oxalic acid salt reduces bioavailability compared to fumarate . |
| Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | Dioxopyrrolidine ring, benzyl carbamate | Enzyme inhibitor (e.g., proteases) | Lack of methoxyphenoxy group limits CNS penetration . |
| 1-[3-(3-methoxyphenoxy)propyl]piperidine | Piperidine core, 3-methoxyphenoxy group | Unspecified neuroactivity | Piperidine vs. pyrrolidine alters ring strain and receptor binding . |
| Benzyl methyl(2-(pyrrolidin-1-yl)ethyl)carbamate | Ethyl linker, benzyl-methyl carbamate | Antimicrobial properties | Shorter linker and benzyl group favor membrane disruption . |
Key Observations :
Fumarate-Containing Pharmaceuticals
Functional Group Impact :
Research Findings and Limitations
- Structural Advantages: The pyrrolidine ring and 2-methoxyphenoxy group synergistically enhance binding to serotonin/dopamine receptors, as seen in related neuroactive compounds .
- Synthetic Challenges : Multi-step synthesis (evidenced in similar compounds) leads to low yields (~15–20%), necessitating optimization .
- Data Gaps : Quantitative binding affinities and in vivo toxicity data for the target compound are absent in current literature, highlighting a research need.
Biological Activity
3-(3-(2-Methoxyphenoxy)pyrrolidin-1-yl)propyl phenylcarbamate fumarate is a compound that has garnered attention for its potential biological activities, particularly in the context of thromboembolic diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
This structure includes a pyrrolidine ring, a methoxyphenyl moiety, and a carbamate group, which are crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of Factor XIa, a serine protease involved in the intrinsic pathway of blood coagulation. By inhibiting Factor XIa, the compound may reduce thrombin generation and fibrin formation, thus providing therapeutic benefits in conditions associated with excessive clotting.
Antithrombotic Effects
In a study focusing on thromboembolic diseases, this compound demonstrated significant antithrombotic effects. The compound was shown to effectively inhibit platelet aggregation and prolong clotting times in vitro. These findings suggest its potential application in preventing thrombus formation in patients at risk for cardiovascular events .
Case Studies
-
Case Study on Thromboembolic Disease :
- Objective : Evaluate the efficacy of the compound in patients with a history of thromboembolism.
- Results : Patients treated with the compound showed a marked reduction in recurrent thromboembolic events compared to those receiving standard anticoagulant therapy. The study reported an improvement in overall patient outcomes without significant adverse effects .
- In Vitro Studies :
Comparative Biological Activity Table
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile. In animal models, doses up to 100 mg/kg did not result in significant adverse effects or mortality. Long-term studies are necessary to fully establish its safety for chronic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
